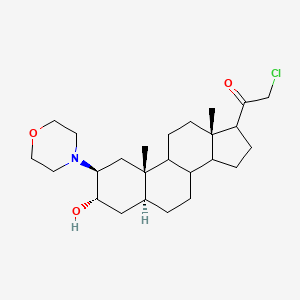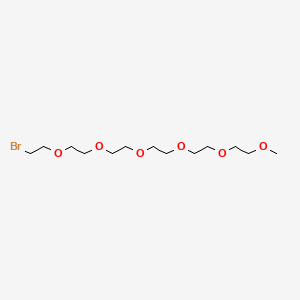
m-PEG6-bromure
Vue d'ensemble
Description
m-PEG6-bromide: is a polyethylene glycol derivative containing a bromide group. The bromide group is a highly reactive leaving group, making m-PEG6-bromide an excellent candidate for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances its solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
Applications De Recherche Scientifique
m-PEG6-bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Employed in the modification of surfaces to enhance hydrophilicity and reduce non-specific binding.
Biology:
- Utilized in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.
- Applied in the development of drug delivery systems to enhance the bioavailability of therapeutic agents.
Medicine:
- Used in the PEGylation of drugs to increase their half-life and reduce immunogenicity.
- Employed in the formulation of biocompatible hydrogels for tissue engineering and regenerative medicine.
Industry:
- Applied in the production of coatings and adhesives to improve their performance and durability.
- Used in the formulation of personal care products to enhance their moisturizing properties .
Mécanisme D'action
Target of Action
m-PEG6-bromide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of m-PEG6-bromide, therefore, are the proteins that are intended to be degraded .
Mode of Action
m-PEG6-bromide acts as a bridge in PROTACs, connecting the ligand for the protein of interest with the ligand for the E3 ligase . The bromide group in m-PEG6-bromide is a good leaving group for nucleophilic substitution reactions , which facilitates the formation of the PROTAC molecule .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG6-bromide is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When a PROTAC containing m-PEG6-bromide binds to its target protein and an E3 ligase, it triggers the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein .
Pharmacokinetics
As a peg-based compound, m-peg6-bromide is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of m-PEG6-bromide’s action is the degradation of the target protein . By selectively targeting specific proteins for degradation, m-PEG6-bromide can help to modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of the target protein .
Action Environment
The action of m-PEG6-bromide, like other PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the capacity of the ubiquitin-proteasome system . The hydrophilic nature of m-PEG6-bromide may also influence its stability and efficacy in different biological environments .
Analyse Biochimique
Biochemical Properties
m-PEG6-bromide plays a significant role in biochemical reactions, primarily due to its bromide group, which is an excellent leaving group for nucleophilic substitution reactions . This property makes m-PEG6-bromide a valuable reagent in the synthesis of various biomolecules. It interacts with enzymes and proteins through its PEG chain, which enhances solubility and reduces non-specific binding. The hydrophilic nature of the PEG spacer in m-PEG6-bromide increases its compatibility with aqueous environments, making it suitable for use in various biochemical assays .
Cellular Effects
m-PEG6-bromide influences various cellular processes by interacting with cell membranes and intracellular proteins. Its PEG chain facilitates the transport of the compound across cell membranes, thereby affecting cell signaling pathways and gene expression. Studies have shown that m-PEG6-bromide can modulate cellular metabolism by altering the activity of key metabolic enzymes . Additionally, m-PEG6-bromide has been observed to impact cell proliferation and differentiation, making it a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of m-PEG6-bromide involves its interaction with biomolecules through its bromide group and PEG chain. The bromide group participates in nucleophilic substitution reactions, while the PEG chain enhances solubility and reduces non-specific interactions . m-PEG6-bromide can bind to enzymes and proteins, leading to changes in their activity and function. This compound has been shown to inhibit certain enzymes by blocking their active sites, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG6-bromide can change over time due to its stability and degradation properties. m-PEG6-bromide is relatively stable under standard storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that m-PEG6-bromide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using m-PEG6-bromide in their experiments.
Dosage Effects in Animal Models
The effects of m-PEG6-bromide vary with different dosages in animal models. At low doses, m-PEG6-bromide has been shown to enhance cellular function and promote cell proliferation. At high doses, m-PEG6-bromide can exhibit toxic effects, including cell death and tissue damage . Researchers must carefully consider the dosage of m-PEG6-bromide to avoid adverse effects and achieve the desired biochemical outcomes.
Metabolic Pathways
m-PEG6-bromide is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . The PEG chain of m-PEG6-bromide can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and other metabolic processes. Additionally, m-PEG6-bromide can affect metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, m-PEG6-bromide is transported and distributed through interactions with transporters and binding proteins. The PEG chain facilitates the movement of m-PEG6-bromide across cell membranes, allowing it to reach various intracellular compartments . This compound can accumulate in specific tissues, depending on its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of m-PEG6-bromide is influenced by its PEG chain and bromide group . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. m-PEG6-bromide has been observed to localize in the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: m-PEG6-bromide is typically synthesized through the reaction of polyethylene glycol with a brominating agent. One common method involves the reaction of polyethylene glycol with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of m-PEG6-bromide involves large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG6-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the polyethylene glycol chain.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a polyethylene glycol derivative with an amine group, while oxidation might result in the formation of carboxylic acid derivatives .
Comparaison Avec Des Composés Similaires
m-PEG6-bromide can be compared with other polyethylene glycol derivatives that contain different functional groups. Some similar compounds include:
m-PEG4-bromide: Similar structure but with a shorter polyethylene glycol chain.
m-PEG6-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a bromide group, making it more suitable for conjugation with amines.
m-PEG6-amine: Contains an amine group, making it useful for reactions with carboxylic acids and other electrophiles .
Uniqueness: The uniqueness of m-PEG6-bromide lies in its combination of a reactive bromide group and a hydrophilic polyethylene glycol spacer. This combination allows it to participate in a wide range of chemical reactions while maintaining solubility in aqueous environments, making it a versatile reagent in various applications .
Propriétés
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLIPYEIIWDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-29-0 | |
| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


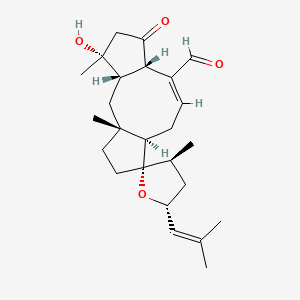
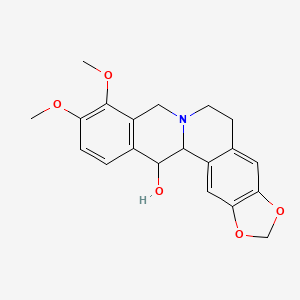


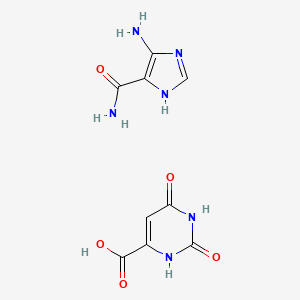

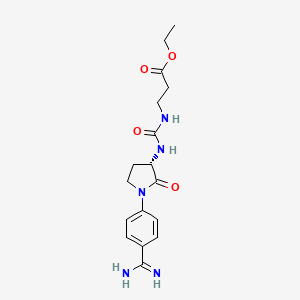
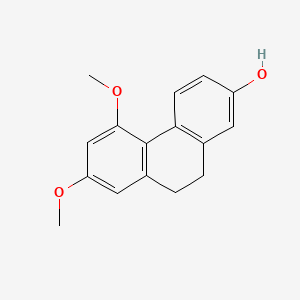

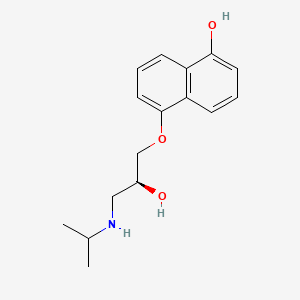
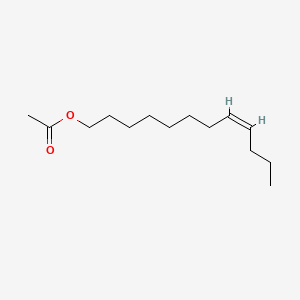
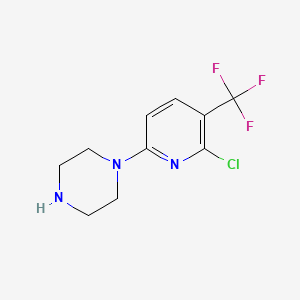
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
